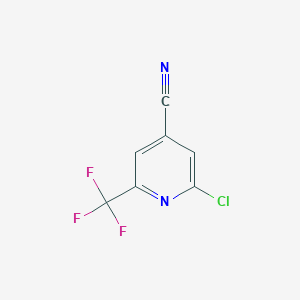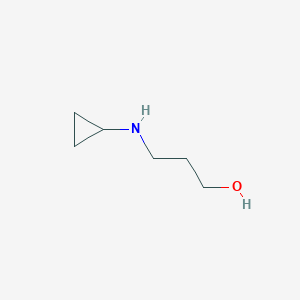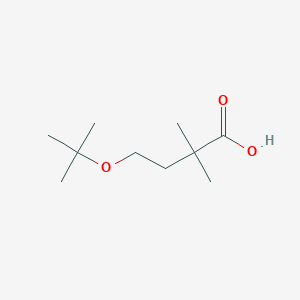
4-(Tert-butoxy)-2,2-dimethylbutanoic acid
Overview
Description
4-(Tert-butoxy)-2,2-dimethylbutanoic acid is a chemical compound . It is used in various applications, including as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid includes a tert-butoxy group and a carboxylic acid group . The tert-butoxy group is a probe for NMR studies of macromolecular complexes .Chemical Reactions Analysis
The chemical reactions of this compound involve the use of amino acid ionic liquids (AAILs) for organic synthesis. Care should be taken due to their multiple reactive groups . The tert-butoxy group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid include a boiling point of 248.8±23.0 °C, a density of 0.991±0.06 g/cm3, and a pKa of 4.65±0.10 .Mechanism of Action
Target of Action
Many compounds with a tert-butoxy group are used in organic synthesis, particularly in the protection of amino acids . The primary targets would be the reactive groups in the molecules that these compounds are designed to protect.
Mode of Action
The tert-butoxy group is often used as a protecting group in organic synthesis. It prevents certain parts of a molecule from reacting, allowing chemists to carry out reactions on other parts of the molecule .
Biochemical Pathways
The specific biochemical pathways affected would depend on the molecule that the tert-butoxy group is protecting and the reactions it is involved in .
Result of Action
The result of the action of a compound with a tert-butoxy group would be the successful completion of the desired chemical reaction, with the protected parts of the molecule remaining unchanged .
Action Environment
The action, efficacy, and stability of a compound with a tert-butoxy group can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
Future directions for the use of this compound include expanding the applicability of AAILs in organic synthesis . There is also potential for the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .
properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)13-7-6-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOPZBCBNQOQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2,2-dimethylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



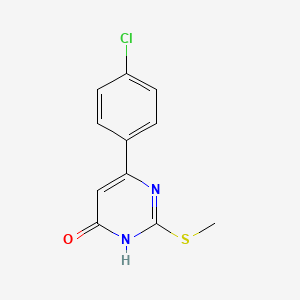
![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)

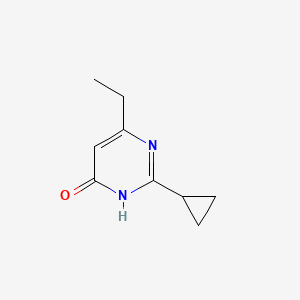
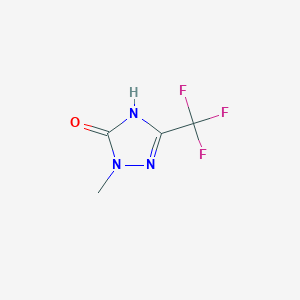
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-ol](/img/structure/B1489753.png)
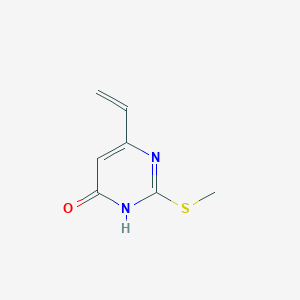
![5-Methylsulfanyl-1,2-dihydro-[1,2,4]triazol-3-one](/img/structure/B1489756.png)
![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)
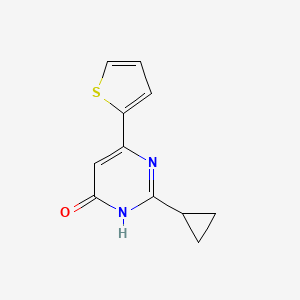
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1489763.png)
